

Revolutionizing In Vivo Imaging: Applications and Protocols for Cy3-PEG3-TCO

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Compound of Interest

Compound Name: Cy3-PEG3-TCO

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The landscape of in vivo imaging is being transformed by the advent of bioorthogonal chemistry, enabling researchers to visualize and track biological processes with unprecedented specificity and clarity. At the forefront of this revolution is the pre-targeting strategy utilizing the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz). This application note provides a detailed overview of the in vivo imaging applications of **Cy3-PEG3-TCO**, a fluorescent probe combining the bright and stable Cy3 dye with a TCO moiety for bioorthogonal ligation.

The core principle of this technology lies in a two-step approach. First, a targeting molecule, such as an antibody modified with a TCO group (e.g., an antibody-TCO conjugate), is administered. This targeting molecule is allowed to accumulate at the site of interest, for instance, a tumor, while the unbound conjugate clears from circulation. Subsequently, the **Cy3-PEG3-TCO** imaging probe is introduced. The TCO group on the targeting molecule rapidly and specifically reacts with a tetrazine-modified partner, but for the purpose of this note, we will focus on the applications of the TCO-containing fluorescent probe which would react with a tetrazine-labeled targeting molecule. This bioorthogonal "click" reaction ensures that the fluorescent signal is localized precisely at the intended target, dramatically enhancing the signal-to-noise ratio and providing clear, high-contrast images.^{[1][2][3][4][5]}

Key Applications

The versatility of the **Cy3-PEG3-TCO** probe, in conjunction with tetrazine-modified targeting vectors, opens up a wide array of in vivo imaging applications:

- **Pre-targeted Tumor Imaging:** This is one of the most promising applications. By conjugating a tetrazine to a tumor-specific antibody, researchers can achieve highly specific labeling of cancerous tissues. The subsequent administration of **Cy3-PEG3-TCO** allows for vivid and precise fluorescence imaging of the tumor, aiding in diagnostics, monitoring therapeutic efficacy, and guiding surgical resection.
- **Cell Tracking:** Live cells can be engineered to express tetrazine moieties on their surface. These cells can then be tracked in vivo after the administration of **Cy3-PEG3-TCO**. This has significant implications for studying cell migration, immune cell infiltration into tumors, and the fate of transplanted cells.
- **Antibody-Drug Conjugate (ADC) Research:** The pre-targeting strategy can be adapted to visualize the localization and biodistribution of ADCs. By incorporating a tetrazine into the ADC and using **Cy3-PEG3-TCO** for imaging, researchers can gain valuable insights into the pharmacokinetics and tumor penetration of these targeted therapeutics.

Experimental Data

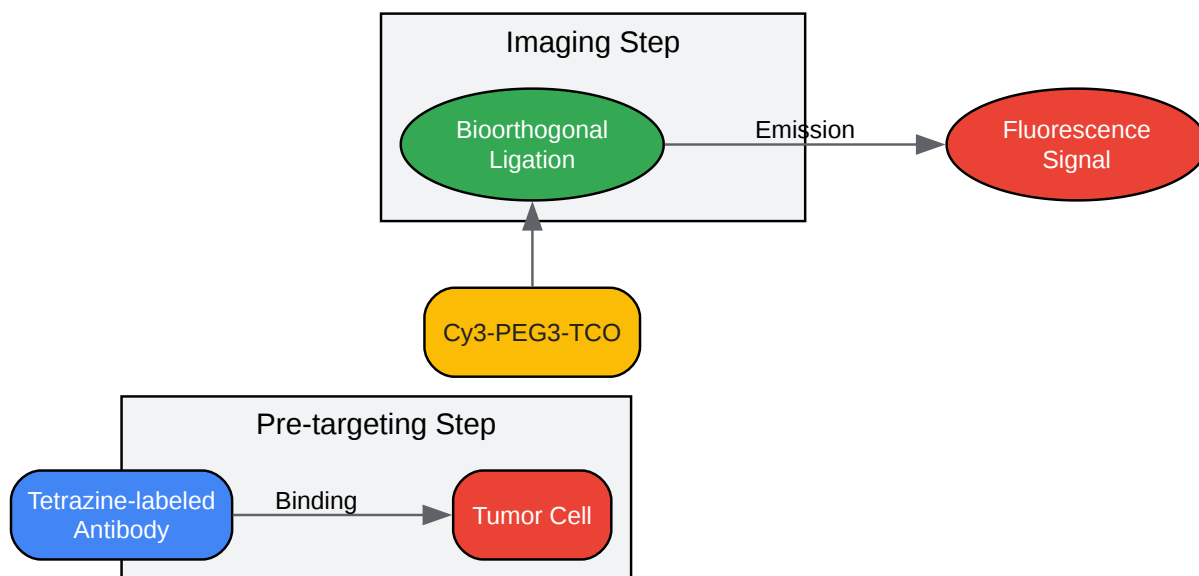
The effectiveness of pre-targeted in vivo fluorescence imaging is often quantified by the tumor-to-background ratio (TBR), which measures the fluorescence intensity of the target tissue relative to the surrounding non-target tissue. Higher TBR values indicate better image contrast and more specific targeting.

Time Post-Injection (hours)	Tumor-to-Background Ratio (TBR)	Reference Application
2	2.5 ± 0.3	Pre-targeted tumor imaging with a different fluorescent probe
6	4.1 ± 0.5	Pre-targeted tumor imaging with a different fluorescent probe
24	5.8 ± 0.7	Pre-targeted tumor imaging with a different fluorescent probe

Note: The data presented in this table is representative of typical results obtained in pre-targeted in vivo fluorescence imaging studies and is included for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflow

The underlying principle of this technology is the bioorthogonal reaction between TCO and tetrazine. This is not a signaling pathway in the biological sense but a chemical ligation reaction.



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Pre-targeting and imaging workflow.

Experimental Protocols

Herein, we provide detailed protocols for the conjugation of a tetrazine to an antibody and a subsequent in vivo pre-targeted imaging experiment using **Cy3-PEG3-TCO**.

Protocol 1: Antibody-Tetrazine Conjugation

This protocol describes the conjugation of a tetrazine-NHS ester to a monoclonal antibody.

Materials:

- Monoclonal antibody (mAb) of interest
- Tetrazine-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5

- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

- **Antibody Preparation:** Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS (pH 8.0-8.5).
- **Tetrazine-NHS Ester Stock Solution:** Dissolve the tetrazine-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
- **Conjugation Reaction:** Add the tetrazine-NHS ester stock solution to the antibody solution at a molar ratio of 10:1 (tetrazine:antibody).
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
- **Purification:** Remove the unreacted tetrazine-NHS ester by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its specific absorbance maximum.

Protocol 2: In Vivo Pre-targeted Tumor Imaging

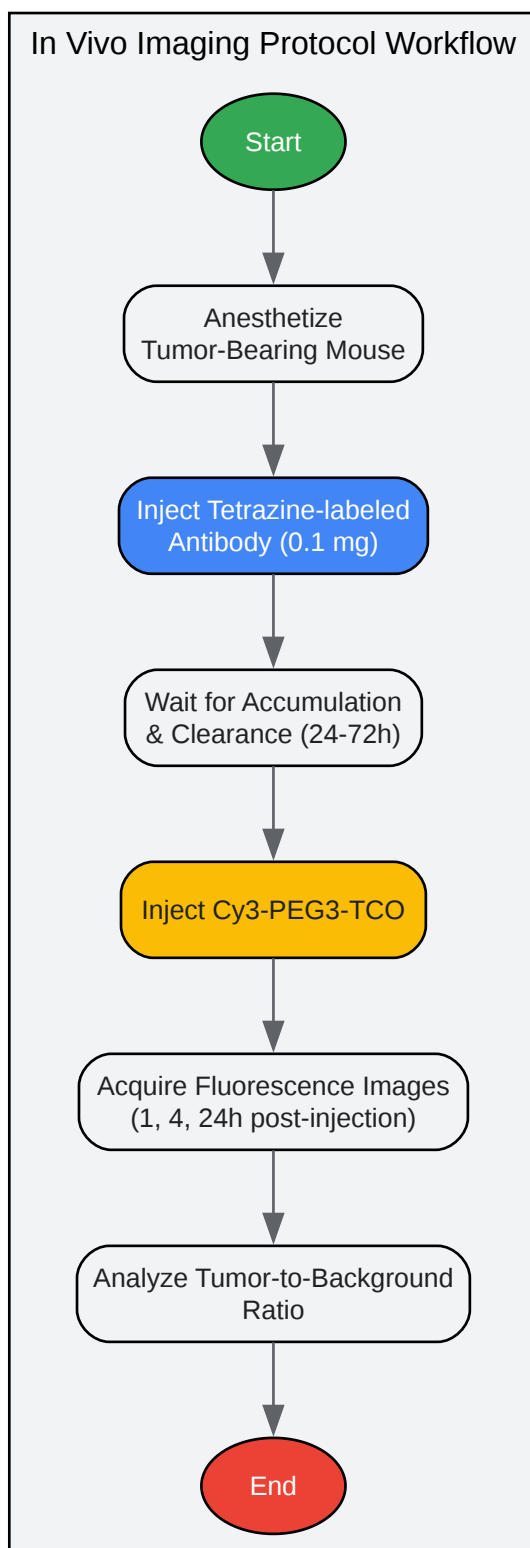
This protocol outlines the procedure for in vivo fluorescence imaging in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., BALB/c mice with subcutaneous xenografts)
- Tetrazine-labeled antibody (from Protocol 1)
- **Cy3-PEG3-TCO**
- Sterile PBS
- In vivo fluorescence imaging system

Procedure:

- **Animal Preparation:** Anesthetize the tumor-bearing mouse using an appropriate anesthetic agent.
- **Antibody Injection:** Intravenously inject 0.1 mg of the tetrazine-labeled antibody into the mouse.
- **Accumulation and Clearance:** Allow the antibody to accumulate at the tumor site and clear from circulation for 24-72 hours. The optimal time should be determined empirically for each antibody.
- **Imaging Probe Injection:** Prepare a solution of **Cy3-PEG3-TCO** in sterile PBS. Intravenously inject the **Cy3-PEG3-TCO** solution. The molar ratio of injected TCO to the pre-injected tetrazine-antibody can be varied (e.g., 1:1 or 2:1) to optimize signal.
- **In Vivo Imaging:** At various time points post-injection of the imaging probe (e.g., 1, 4, and 24 hours), acquire fluorescence images of the anesthetized mouse using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy3 (Excitation max: ~550 nm, Emission max: ~570 nm).
- **Image Analysis:** Quantify the fluorescence intensity in the tumor region and a background region (e.g., contralateral muscle tissue) to calculate the tumor-to-background ratio.



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In vivo imaging experimental workflow.

Conclusion

The use of **Cy3-PEG3-TCO** in combination with tetrazine-based pre-targeting strategies represents a significant advancement in in vivo fluorescence imaging. This approach offers high specificity, excellent signal-to-noise ratios, and the flexibility to be adapted for a wide range of biological targets. The detailed protocols and conceptual frameworks provided in this application note serve as a valuable resource for researchers looking to harness the power of bioorthogonal chemistry for their in vivo imaging studies.

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